molecular formula C8H14O4 B8263276 2-Methylpropane-1,3-diyl diacetate

2-Methylpropane-1,3-diyl diacetate

Cat. No.: B8263276
M. Wt: 174.19 g/mol
InChI Key: ODKLKBUOGOLEJW-UHFFFAOYSA-N
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Description

2-Methylpropane-1,3-diyl diacetate is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.1944 . It is a diacetate ester derived from 2-methyl-1,3-propanediol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropane-1,3-diyl diacetate can be synthesized through the esterification of 2-methyl-1,3-propanediol with acetic anhydride or acetyl chloride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the diacetate ester .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where 2-methyl-1,3-propanediol is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropane-1,3-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methylpropane-1,3-diyl diacetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-methyl-1,3-propanediol, which can then participate in metabolic pathways or chemical reactions. The presence of the acetate groups allows for specific interactions with enzymes and other biomolecules, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methyl and acetate groups, which enhance its reactivity and versatility in various chemical and industrial applications. Its branched structure also imparts distinct physical and chemical properties compared to linear diols and esters .

Properties

IUPAC Name

(3-acetyloxy-2-methylpropyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(4-11-7(2)9)5-12-8(3)10/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKLKBUOGOLEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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